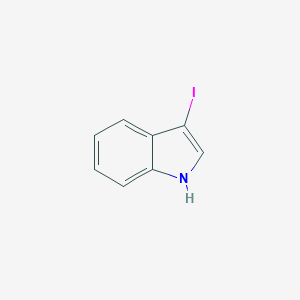

3-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDXLYJTMHMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458781 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26340-47-6 | |

| Record name | 3-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-iodo-1H-indole chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic compound widely utilized as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its strategic importance stems from the presence of the iodine atom at the C3 position of the indole scaffold, which serves as a reactive handle for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the core chemical properties, structural features, reactivity, and spectroscopic data of this compound, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a cream to brown solid at room temperature and is noted to be light-sensitive.[1][2] It is advisable to store the compound in a freezer at -20°C.[2][3] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆IN | [1][3][4] |

| Molecular Weight | 243.04 g/mol | [1][4] |

| CAS Number | 26340-47-6 | [1][3][4] |

| Melting Point | 72-75 °C | [1][5] |

| Boiling Point | 341.7 ± 15.0 °C (Predicted) | [1][3] |

| Density | 1.960 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Dichloromethane, Methanol | [1][3] |

| pKa | 15.50 ± 0.30 (Predicted) | [1][3] |

| LogP | 2.77250 | [3] |

| Appearance | Cream to brown solid | [1] |

| Stability | Unstable, Light Sensitive | [1] |

Molecular Structure

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The iodine atom is substituted at the C3 position of the indole ring, which is the most nucleophilic carbon atom in the indole system.

IUPAC Name: this compound[4] Canonical SMILES: C1=CC=C2C(=C1)C(=CN2)I[3][4] InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N[4][5]

Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the C-I bond.[7]

Synthesis of this compound

A common method for the synthesis of 3-iodoindoles involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine (I₂).[7] This two-step process typically starts with a Sonogashira cross-coupling of a terminal alkyne with an N,N-dialkyl-o-iodoaniline, followed by the iodocyclization.[7]

Caption: Synthesis of this compound.

Reactivity and Key Reactions

The C-I bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making this compound an excellent precursor for introducing diverse functionalities at this position.[7][8]

-

Sonogashira Coupling: Reaction with terminal alkynes to form 3-alkynylindoles.[7][8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-arylindoles.[7][8]

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group at the C3 position.[7][8]

-

Stille Coupling: Reaction with organostannanes.[8]

These reactions significantly enhance the molecular complexity and are instrumental in the synthesis of biologically active molecules and functional materials.[8][9]

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols

Detailed methodologies for key reactions are crucial for reproducibility. The following are generalized protocols based on literature.[7][10]

General Procedure for Sonogashira Coupling of 3-iodoindoles

This protocol describes the coupling of a 3-iodoindole derivative with phenylacetylene.[7]

-

Reaction Setup: In a suitable flask, dissolve the 3-iodoindole derivative (e.g., 3-iodo-1-methyl-2-phenylindole, 5.0 mmol) in triethylamine (Et₃N, 5 ml).

-

Addition of Reagents: Add phenylacetylene (6.0 mmol), PdCl₂(PPh₃)₂ (5 mol %), and CuI (2.5 mol %).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., Argon), seal it, and stir the mixture at room temperature.

-

Reaction Time: The reaction is typically monitored by TLC and is often complete within 2 hours.

-

Work-up: Upon completion, filter the resulting precipitate and wash it with diethyl ether (10 ml). The filtrate can be concentrated and purified by column chromatography.

General Procedure for Direct C5-Iodination of Indoles

This protocol outlines a method for the regioselective iodination of the indole core, which can be adapted for different positions based on the substrate and reagents.[10]

-

Reaction Setup: In a 10 mL round-bottom flask, charge the indole derivative (0.5 mmol) and N-Iodosuccinimide (NIS, 0.5 mmol).

-

Solvent: Add dichloromethane (DCM, 3 mL).

-

Catalyst/Promoter: Add boron trifluoride etherate (BF₃·Et₂O, 1.0 mmol) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours under air.

-

Work-up and Purification: Extract the reaction mixture with ethyl acetate, dry the organic layer over Na₂SO₄, concentrate it in vacuo, and purify the crude product by column chromatography.

Caption: General experimental workflow.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While a comprehensive, verified dataset for the parent compound is not available in the initial search, data for derivatives and general knowledge of indole spectroscopy provide a strong basis for analysis.

-

¹H NMR: The proton NMR spectrum of an indole will typically show signals for the aromatic protons in the region of δ 7-8 ppm. The N-H proton usually appears as a broad singlet at a higher chemical shift (δ > 10 ppm), depending on the solvent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms. The carbon bearing the iodine (C3) is expected to have a chemical shift significantly influenced by the iodine atom. For a derivative, 3-iodo-1-methyl-2-phenylindole, the C3 signal was observed at δ 59.0 ppm.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound (242.95450 Da).[3][4] The isotopic pattern of iodine would be observable.

-

Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching vibration around 3400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their typical regions.

For detailed analysis, it is recommended to acquire spectroscopic data on a purified sample and compare it with data from chemical databases or published literature for analogous compounds.[4][11]

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[5]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex indole-containing molecules. Its well-defined chemical properties and the predictable reactivity of the carbon-iodine bond make it an invaluable tool for medicinal chemists and materials scientists. This guide has consolidated the essential technical information required for the effective handling, characterization, and synthetic application of this compound, providing a solid foundation for its use in innovative research and development endeavors.

References

- 1. 3-Iodoindole CAS#: 26340-47-6 [amp.chemicalbook.com]

- 2. 3-Iodoindole | 26340-47-6 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 26340-47-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 3-iodo-2-methyl-1H-indole | 2033-44-5 [smolecule.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Characterization of 3-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-1H-indole, a critical building block in medicinal chemistry and materials science. Its utility as a versatile precursor for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck, makes it a valuable intermediate in the synthesis of complex molecular architectures and biologically active compounds.[1][2][3]

Synthesis of this compound

The introduction of an iodine atom at the C3 position of the indole ring is typically achieved through electrophilic substitution. Several methods have been established, with the most common approaches involving the direct iodination of indole using molecular iodine with a base or employing N-iodosuccinimide (NIS) as the iodine source.

Synthesis via Direct Iodination with Iodine and Base

This method involves the reaction of indole with molecular iodine in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent. The base facilitates the deprotonation of the indole N-H, increasing the nucleophilicity of the C3 position for the subsequent electrophilic attack by iodine.

Caption: General reaction scheme for the direct iodination of indole.

Experimental Protocol:

-

Materials: 1H-Indole, Iodine (I₂), Potassium Hydroxide (KOH), Dimethylformamide (DMF), Water.

-

Procedure:

-

Dissolve 1H-indole in a mixture of DMF and water.

-

Add potassium hydroxide to the solution and stir until it dissolves.

-

Slowly add a solution of iodine in DMF to the reaction mixture at room temperature.

-

Continue stirring for a designated period (typically 1-3 hours), monitoring the reaction progress using thin-layer chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Add water to precipitate the crude product.[2]

-

Filter the precipitate, wash with water, and dry under a vacuum.[2]

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

-

Synthesis via N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of various organic compounds, including indoles.[4][5] This method is often preferred due to its milder reaction conditions and easier handling compared to molecular iodine. The reaction can be catalyzed by an acid, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Physical properties of 3-iodo-1H-indole (melting point, boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-iodo-1H-indole

This technical guide provides a comprehensive overview of the core physical properties of this compound, a compound of interest in organic synthesis and drug development. The data presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the melting point, boiling point, and density of this compound, supported by generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. The key quantitative data are summarized in the table below.

| Physical Property | Value | Notes |

| Melting Point | 72-75 °C | A precise melting range is indicative of the compound's purity. |

| Boiling Point | 341.7 °C[1] | At a standard pressure of 760 mmHg. Some sources provide this as a predicted value.[2][3] |

| Density | 1.96 g/cm³[1] | This is a predicted value.[3] |

Experimental Protocols for Physical Property Determination

The following sections outline the standard methodologies for determining the physical properties of a solid compound like this compound.

Determination of Melting Point via the Capillary Method

The melting point is a critical indicator of a substance's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound.[4] The presence of impurities generally leads to a depression and broadening of the melting point range.[4]

Methodology:

-

Sample Preparation: A small quantity of dry, powdered this compound is introduced into a capillary tube that is sealed at one end. The sample is packed down to a height of 1-2 mm by gently tapping the tube.[4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., liquid paraffin or a modern melting point apparatus).[5]

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1 °C/min, while the bath is stirred to ensure uniform temperature distribution.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[7]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8]

Methodology for Small Quantities:

-

Sample Preparation: A small amount of the substance is placed in a small test tube or ignition tube.

-

Capillary Insertion: A short capillary tube, sealed at one end, is placed in an inverted position inside the test tube containing the sample.[5]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable liquid bath (e.g., concentrated sulfuric acid or high-boiling paraffin).[8] The open end of the test tube should remain above the surface of the heating liquid.[8]

-

Heating and Observation: The bath is heated gently and stirred. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. A rapid and continuous stream of bubbles will emerge from the capillary tip as the liquid's boiling point is reached.[8]

-

Data Recording: The temperature (T1) at which this continuous stream of bubbles begins is noted. The heat source is then removed. The stream of bubbles will slow down and stop, and as the liquid cools, it will be drawn back into the capillary tube. The temperature (T2) at which the liquid just begins to enter the capillary is recorded.[8] The boiling point is the average of T1 and T2.[8]

Determination of Density

The density of a solid is its mass per unit volume. For a crystalline solid, this can be determined using the displacement method.

Methodology:

-

Mass Measurement: A sample of this compound is accurately weighed using an analytical balance. Let this mass be m.

-

Volume Measurement by Displacement:

-

A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a hydrocarbon solvent, given its solubility in dichloromethane and methanol). The initial volume (V1) is recorded.

-

The weighed solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

The new volume (V2) is recorded. The volume of the solid is the difference: V = V2 - V1.

-

-

Calculation: The density (ρ) is calculated using the formula: ρ = m / V

Visualization of Experimental Workflow

The logical flow for the physical characterization of this compound is depicted in the following diagram.

Caption: Workflow for determining the physical properties of this compound.

References

Spectroscopic Profile of 3-iodo-1H-indole: A Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR data for representative iodo-indole derivatives. These values can be used as a reference for the characterization of 3-iodo-1H-indole.

Table 1: ¹H NMR Spectroscopic Data of Representative Iodo-Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 12.12 (s, 1H, NH), 8.51 (s, 1H, Ar-H), 8.12 (d, J = 2.9 Hz, 1H, Ar-H), 7.87 (s, 1H, Ar-H), 3.81 (s, 3H, OCH₃) |

| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 12.10 (s, 1H, NH), 8.34 (d, J = 1.5 Hz, 1H, Ar-H), 8.07 (s, 1H, Ar-H), 7.47 (dd, J = 8.5, 1.6 Hz, 1H, Ar-H), 7.34 (d, J = 8.5 Hz, 1H, Ar-H), 4.28 (q, J = 7.1 Hz, 2H, CH₂), 1.32 (t, J = 7.1 Hz, 3H, CH₃) |

| 5-iodo-1H-indole-3-carbonitrile [1] | DMSO-d₆ | 12.35 (s, 1H, NH), 8.25 (s, 1H, Ar-H), 7.95 (d, J = 1.3 Hz, 1H, Ar-H), 7.55 (dd, J = 8.6, 1.6 Hz, 1H, Ar-H), 7.40 (d, J = 8.6 Hz, 1H, Ar-H) |

Table 2: ¹³C NMR Spectroscopic Data of Representative Iodo-Indole Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 139.3, 117.5, 115.4, 112.9, 109.6, 105.1, 101.0, 92.5, 82.0, 48.8 |

| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | DMSO-d₆ | 164.1, 135.6, 133.2, 130.5, 128.9, 128.2, 114.9, 106.0, 85.8, 59.3, 14.5 |

| 5-iodo-1H-indole-3-carbonitrile [1] | DMSO-d₆ | 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for iodo-indole derivatives are presented in Table 3.

Table 3: IR Spectroscopic Data of Representative Iodo-Indole Derivatives

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate [1] | Not Specified | 3649 (N-H stretch), 1709 (C=O stretch), 1508, 1360, 1220, 1092 |

| Ethyl 5-iodo-1H-indole-3-carboxylate [1] | Not Specified | 3276 (N-H stretch), 1672 (C=O stretch), 1526, 1473, 1180, 1136, 1049 |

| 5-iodo-1H-indole-3-carbonitrile [1] | Not Specified | 3276 (N-H stretch), 2218 (C≡N stretch), 1508, 1418, 1240, 883 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₆IN, with a calculated exact mass of 242.95450 Da.[2] The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 243. The fragmentation pattern would likely involve the loss of iodine and subsequent fragmentation of the indole ring.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆IN | PubChem CID 11207253[2] |

| Exact Mass | 242.95450 Da | PubChem CID 11207253[2] |

| Molecular Weight | 243.04 g/mol | PubChem CID 11207253[2] |

| Expected M⁺ Peak | m/z 243 | Inferred |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the iodo-indole sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

-

Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Alternatively, for soluble samples, dissolve a small amount in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure solvent/KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Discovery and Enduring Utility of 3-iodo-1H-indole: A Technical Guide for Scientific Professionals

An exploration into the historical synthesis, physicochemical properties, and modern applications of a pivotal intermediate in drug discovery and organic synthesis.

Abstract

3-iodo-1H-indole, a halogenated derivative of the indole heterocyclic system, has emerged as a cornerstone in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from foundational methods to contemporary catalytic reactions. A thorough compilation of its physicochemical and spectroscopic properties is presented in clearly structured tables for ease of reference. Furthermore, this guide elucidates the role of this compound as a versatile synthetic intermediate, illustrated through a detailed experimental protocol for a key transformation and a visual representation of a biological signaling pathway influenced by a downstream bioactive molecule. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development.

Introduction: The Indole Nucleus and the Significance of Halogenation

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Halogenated indoles, in particular, serve as versatile intermediates, enabling a wide array of cross-coupling reactions to introduce molecular complexity and diversity. Among these, this compound stands out for its optimal balance of reactivity and stability, making it an invaluable building block in organic synthesis.

Discovery and Historical Synthesis

While the indole nucleus was first synthesized by Adolf von Baeyer in 1866, the specific history of the discovery of this compound is less definitively documented in readily available literature.[1] Early methods for the synthesis of the indole core, such as the Fischer indole synthesis developed in 1883, provided access to a variety of substituted indoles. It is likely that the first synthesis of this compound was achieved through the direct iodination of indole, a reaction that has been explored since the late 19th and early 20th centuries.

The direct electrophilic substitution of indole at the C3 position is a fundamental reaction. Early methods would have likely involved the reaction of indole with elemental iodine, often in the presence of a base or an oxidizing agent to generate a more electrophilic iodine species.

A foundational method for the direct iodination of indoles involves the use of iodine in the presence of a base, such as potassium hydroxide, in a suitable solvent like dimethylformamide (DMF). This approach leverages the high nucleophilicity of the C3 position of the indole ring.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, characterization, and application in synthesis. A summary of these properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26340-47-6 | [2] |

| Molecular Formula | C₈H₆IN | [2] |

| Molecular Weight | 243.04 g/mol | [2] |

| Melting Point | 72-75 °C | |

| Boiling Point | 341.7 °C at 760 mmHg (Predicted) | |

| Appearance | White to light brown crystalline powder | |

| Solubility | Soluble in dichloromethane, methanol |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.35 (s, 1H, NH), 8.25 (s, 1H, H2), 7.95 (d, J=1.3 Hz, 1H, H4), 7.55 (dd, J=8.6, 1.6 Hz, 1H, H7), 7.40 (d, J=8.6 Hz, 1H, H5 or H6) | [3] |

| ¹³C NMR (DMSO-d₆, 101 MHz) | δ 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7 | [3] |

| Infrared (IR) | 3276, 2923, 2360, 2218, 1508, 1418, 1240, 883, 796, 611, 418 cm⁻¹ | [3] |

| Mass Spectrometry (MS) | m/z calculated for C₉H₅IN₂Na [M+Na]⁺: 268.9570; found 268.9574 | [3] |

Modern Synthetic Methodologies

While direct iodination remains a viable method, contemporary organic synthesis has introduced more sophisticated and efficient protocols for the preparation of this compound and its derivatives. These methods often offer greater control over regioselectivity and functional group tolerance.

Palladium/Copper-Catalyzed Coupling and Electrophilic Cyclization

A powerful two-step approach involves the Sonogashira coupling of N,N-dialkyl-2-iodoanilines with terminal alkynes, followed by an electrophilic cyclization of the resulting o-(1-alkynyl)anilines using molecular iodine.[4] This method provides access to a wide range of 2,3-disubstituted 3-iodoindoles in excellent yields.

Iodine-Mediated Intramolecular Cyclization of Enamines

Another efficient method involves the iodine-mediated intramolecular cyclization of enamines.[5] This transition-metal-free reaction proceeds in good to high yields and tolerates a variety of functional groups.

Multi-Component Reactions

Consecutive four-component reactions have been developed for the synthesis of trisubstituted 3-iodoindoles.[6] These one-pot procedures, starting from ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides, offer a high degree of molecular diversity.

Experimental Protocols

This section provides a detailed experimental protocol for a common and effective method for the synthesis of this compound derivatives.

Synthesis of this compound-2-carbonitrile via Direct Iodination

This protocol is adapted from a procedure for the aromatic electrophilic substitution of an indole derivative at the C3 position.[7]

Materials:

-

1H-indole-2-carbonitrile

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-indole-2-carbonitrile in DMF, add potassium hydroxide and stir at room temperature.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 3-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl and stir for 30 minutes.

-

Filter the resulting precipitate on a Büchner funnel and dry under vacuum for 2 hours to yield this compound-2-carbonitrile.

Applications in Drug Development and Biological Systems

This compound is a crucial intermediate in the synthesis of a vast array of biologically active molecules. Its utility stems from the ease with which the iodine atom can be replaced through various cross-coupling reactions, allowing for the introduction of diverse substituents at the C3 position.

Precursor to NR2B/NMDA Receptor Antagonists

Derivatives of 3-substituted-1H-indole have been developed as antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[8] These receptors are implicated in a variety of neurological disorders, and their modulation represents a promising therapeutic strategy. The synthesis of these antagonists often proceeds through a 3-iodoindole intermediate.

The NMDA receptor is a ligand-gated ion channel in the central nervous system. Its activation by the binding of glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺ ions into the neuron. Overactivation of NMDA receptors is associated with excitotoxicity and neuronal cell death. NR2B-selective antagonists can block this excessive Ca²⁺ influx, offering neuroprotective effects.

Conclusion

This compound has a rich, albeit not always perfectly documented, history rooted in the fundamental principles of heterocyclic chemistry. From its likely initial synthesis through direct iodination to the sophisticated multi-component reactions of the 21st century, its preparation has evolved significantly. Its value as a synthetic intermediate is undisputed, providing a gateway to a vast chemical space of biologically active molecules. The continued exploration of new reactions and applications for this compound will undoubtedly lead to further innovations in drug discovery and materials science, solidifying its position as a key molecule in the chemist's toolkit.

References

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]

- 8. Development of 3-substituted-1H-indole derivatives as NR2B/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 3-Iodo-1H-indole and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a halogen atom, such as iodine, at the 3-position of the indole ring, creates a versatile intermediate, 3-iodo-1H-indole, which serves as a linchpin for the synthesis of a diverse array of derivatives. These derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.

Arylthioindole and aroylindole derivatives, synthesized from 3-iodoindole precursors, are potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[1] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

Furthermore, certain 3-substituted indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[2][3][4] By inhibiting this pathway, these compounds can suppress cancer cell growth, proliferation, and survival. Some derivatives also exhibit inhibitory activity against specific kinases, such as c-Src kinase.[5]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-Phenylindole derivative with 3,4,5-trimethoxyphenyl moiety | NCI/ADR-RES (multi-drug resistant) | Not specified, potent inhibition | Tubulin polymerization inhibitor | [1] |

| 3-Arylthio- and 3-aroyl-1H-indole derivatives | MCF-7 (breast cancer) | 0.15 - 0.35 | Tubulin polymerization inhibitor | [6] |

| 3-Substituted indole derivative (unspecified) | HT-29 (colon carcinoma) | 70-77% inhibition at 50 µM | c-Src kinase inhibition | [5] |

| 3-Substituted indole derivative (unspecified) | SK-OV-3 (ovarian adenocarcinoma) | 70-77% inhibition at 50 µM | c-Src kinase inhibition | [5] |

| 3-(3-oxoaryl) indole derivative | B16F10 (murine melanoma) | Varies | Tubulin polymerization inhibition | [7] |

| 3-(3-oxoaryl) indole derivative | MCF7 (human breast cancer) | Varies | Tubulin polymerization inhibition | [7] |

| 2-Oxo-indole-pyridonyl derivative | U87MG (glioblastoma) | 0.450 | PDK1 inhibitor | [6] |

| 2-Oxo-indole-pyridonyl derivative | Glioblastoma stem cells (GSCs) | 0.00336 | PDK1 inhibitor | [6] |

Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties against a spectrum of bacteria and fungi. The incorporation of moieties such as triazoles, thiadiazoles, and carbothioamides onto the indole scaffold has yielded compounds with potent activity, including against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[8]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values)

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative | MRSA | <3.125 | [8] |

| Indole-triazole derivative | MRSA | <3.125 | [8] |

| Indole-triazole derivative | C. albicans | 3.125 | [8] |

| Indole-triazole derivative | C. krusei | 3.125 | [8] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 | [9] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus | 3.90 | [9] |

| Multi-halogenated indoles (e.g., 6-bromo-4-iodoindole) | S. aureus (multiple strains) | 20 - 50 | [10] |

Antiviral Activity

The antiviral potential of this compound derivatives is an emerging area of research. A notable example is a dihydrochloride of a 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole derivative, which has demonstrated significant in vitro activity against SARS-CoV-2.[4][11]

Table 3: Antiviral Activity of a this compound Derivative

| Compound | Virus | IC50 | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.84 µM (1.06 µg/mL) | 78.6 | [4][11] |

Neuroprotective Effects

Indole derivatives, including those that can be synthesized from this compound, have shown promise as neuroprotective agents. Their mechanisms of action often involve antioxidant and anti-inflammatory properties. For instance, indole-3-carbinol and its derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[12] Furthermore, some indole derivatives have been shown to protect neuronal cells from hydrogen peroxide-induced oxidative stress.[13] Studies on synthetic indole-phenolic compounds have demonstrated their ability to chelate metal ions, counteract reactive oxygen species (ROS), and promote the disaggregation of amyloid-β peptides, suggesting their potential in the context of neurodegenerative diseases like Alzheimer's.

Experimental Protocols

Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the direct iodination of the indole ring, followed by various cross-coupling reactions to introduce diversity at the 3-position.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]

- 4. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

3-Iodo-1H-indole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and biological activity have made it a focal point of extensive research in organic and medicinal chemistry. Among the various functionalized indoles, 3-iodo-1H-indole stands out as a particularly valuable and versatile precursor. The presence of a carbon-iodine bond at the C3 position, the most nucleophilic carbon of the indole ring, provides a reactive handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes this compound an essential building block for the synthesis of complex indole derivatives with diverse functionalities, which are crucial for the development of new therapeutic agents and advanced materials.

This technical guide provides a comprehensive overview of the utility of this compound in organic synthesis. It details its application in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as its use in the formation of Grignard reagents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the strategic use of this important synthetic intermediate.

Synthesis of this compound

The direct iodination of indole is a common and efficient method for the preparation of this compound. A widely used procedure involves the reaction of indole with iodine in the presence of a base, such as potassium hydroxide, in a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Indole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Water

Procedure:

-

To a solution of 1H-indole (1.0 equiv.) in DMF, add powdered potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite to remove excess iodine.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the collected solid with water.

-

Dry the solid under vacuum to yield this compound.

Cross-Coupling Reactions of this compound

The C-I bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents at the C3 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organoboron compounds, typically boronic acids or their esters. This reaction is instrumental in synthesizing 3-aryl- and 3-heteroarylindoles, which are common motifs in pharmacologically active molecules.[1]

General Reaction Scheme:

Table 1: Suzuki-Miyaura Coupling of 3-Iodoindoles with Various Boronic Acids

| Entry | 3-Iodoindole Derivative | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Iodo-1H-indazole¹ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 75 |

| 2 | 3-Iodo-5-nitro-1H-indazole¹ | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 87 |

| 3 | 1-Methyl-2-phenyl-3-iodoindole | Phenylboronic acid (as NaBPh₄) | Pd(OAc)₂ (5) | - | Na₂CO₃ | DMF/H₂O (2:1) | 100 | 2 | 90 |

| 4 | 3-Iodo-1H-indazole¹ | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | Dioxane | 120 (MW) | 0.67 | 60 |

¹ 3-Iodoindazole is a close structural analog and provides representative reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative [1]

Materials:

-

3-Iodo-1H-indazole derivative (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃, 2-3 equiv.)

-

Solvent system (e.g., 1,4-dioxane and water, 4:1)

Procedure:

-

In a reaction vessel, combine the 3-iodo-1H-indazole derivative, the boronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction provides a means to introduce alkenyl groups at the C3 position of the indole ring by coupling this compound with an alkene in the presence of a palladium catalyst and a base.[2] This reaction is particularly useful for synthesizing stilbene-like structures and other conjugated systems.

General Reaction Scheme:

Table 2: Heck Reaction of 3-Iodoindoles with Various Alkenes

| Entry | 3-Iodoindole Derivative | Alkene | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Methyl-2-phenyl-3-iodoindole | n-Butyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 80 | 24 | 64 |

| 2 | 3-Iodo-6-methyl-4-nitro-1H-indazole¹ | Methyl acrylate | Pd(OAc)₂ (5) | Na₂CO₃ | DMF | 100-110 | 4-12 | Not specified |

| 3 | This compound² | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 140 | 1 | 85 |

¹ 3-Iodoindazole derivative providing representative conditions. ² General conditions often cited for Heck reactions with iodoarenes.

Experimental Protocol: Heck Reaction of a 3-Iodo-1H-indazole Derivative

Materials:

-

3-Iodo-1H-indazole derivative (1.0 equiv.)

-

Alkene (e.g., Methyl acrylate, 1.5 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Sodium carbonate (Na₂CO₃, 2.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask, add the 3-iodo-1H-indazole derivative, palladium(II) acetate, and sodium carbonate.

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add anhydrous DMF followed by the alkene via syringe.

-

Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Diagram 2: Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is a highly efficient method for synthesizing 3-alkynylindoles, which are valuable intermediates in medicinal chemistry and materials science.[3]

General Reaction Scheme:

Table 3: Sonogashira Coupling of 3-Iodoindoles with Various Terminal Alkynes

| Entry | 3-Iodoindole Derivative | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Methyl-2-phenyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | Et₃N | RT | 2 | 92 |

| 2 | 3-Iodo-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (9) | CuI (9) | Diisopropylamine | Toluene | RT | - | High |

| 3 | N,N-dimethyl-o-iodoaniline¹ | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | - | 98 |

| 4 | N,N-dimethyl-o-iodoaniline¹ | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N | Et₃N | 50 | - | 95 |

¹ Precursor to 3-iodoindoles, demonstrating typical Sonogashira conditions.

Experimental Protocol: Sonogashira Coupling of a this compound Derivative [3]

Materials:

-

This compound derivative (1.0 mmol)

-

Terminal alkyne (1.75 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 9 mol%)

-

Copper(I) iodide (CuI, 9 mol%)

-

Anhydrous toluene

-

Anhydrous diisopropylamine

Procedure:

-

To a dry two-neck round-bottom flask under a nitrogen atmosphere, add the this compound derivative, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous toluene and anhydrous diisopropylamine.

-

Degas the solution by bubbling nitrogen through it for 15 minutes.

-

In a separate flask, prepare a solution of the terminal alkyne in anhydrous toluene and diisopropylamine.

-

Add the alkyne solution to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Diagram 3: Sonogashira Coupling Catalytic Cycles

References

Methodology 1: Direct Electrophilic Iodination of the Indole Ring

An In-depth Technical Guide to the Synthesis of 3-iodo-1H-indole

The this compound scaffold is a cornerstone in medicinal chemistry and organic synthesis. Its significance lies in the versatility of the carbon-iodine bond at the electron-rich C3 position, which serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings.[1][2][3][4] This allows for the construction of diverse molecular architectures, making 3-iodoindoles valuable intermediates in the development of pharmaceuticals and biologically active compounds.[5]

This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound, designed for researchers, scientists, and professionals in drug development. It details the core methodologies, presents quantitative data in structured tables, and offers detailed experimental protocols for key transformations.

The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution at the C3 position of a pre-existing indole core. The C3 position is highly nucleophilic and readily attacked by an electrophilic iodine species (I⁺).[3] The reaction proceeds via a sigma complex (arenium ion), which then undergoes deprotonation to restore aromaticity and yield the final product. Various iodinating reagents and systems have been developed to achieve this transformation efficiently.

Caption: General mechanism for electrophilic C3-iodination of indole.

Common Iodinating Systems

-

N-Iodosuccinimide (NIS): A mild and highly selective reagent, often used in solvents like DMF or acetonitrile. It is a popular choice for its ease of handling and high yields.[3][6]

-

Iodine (I₂) with a Base: This classic method uses molecular iodine in the presence of a base like potassium hydroxide (KOH) or in aqueous ammonia. The base facilitates the formation of the electrophilic iodine species.[3]

-

Iodine Monochloride (ICl): A powerful iodinating agent that can be used directly or supported on a solid matrix like Celite® to improve handling and yields. This method is effective for a range of substituted indoles.[7][8]

Quantitative Data for Direct Iodination

| Entry | Indole Substrate | Iodinating Reagent | Solvent | Conditions | Yield (%) | Reference |

| 1 | 1H-Indole | ICl-Celite® | CH₂Cl₂ | rt, 15 min | 93 | [7] |

| 2 | 6-Methylindole | NIS | DMF | rt | High | [3] |

| 3 | 6-Methylindole | I₂ / KOH | DMF | 0 °C to rt | High | [3] |

| 4 | Melatonin | ICl-Celite® | CH₂Cl₂ | rt, 30 min | 98 | [8] |

| 5 | 5-Methoxyindole | ICl-Celite® | CH₂Cl₂ | rt, 15 min | 89 | [7] |

Experimental Protocol: C3-Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from the general procedures for electrophilic iodination.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the indole substrate (1.0 eq) in N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. For larger-scale reactions, an ice bath may be used to control any exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (typically 2-4 hours).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-iodoindole.

Methodology 2: Synthesis via Electrophilic Iodocyclization

An alternative and powerful strategy involves constructing the indole ring and installing the C3-iodine atom in a sequential or one-pot process. This method is particularly useful for creating highly substituted 3-iodoindoles that are not easily accessible from direct iodination. The most prominent of these methods involves a palladium/copper-catalyzed Sonogashira coupling followed by an electrophilic iodocyclization.[1][2][4]

Caption: Key steps in the Sonogashira/Iodocyclization synthesis route.

This two-step approach first builds an o-(1-alkynyl)aniline intermediate. Subsequent treatment with molecular iodine (I₂) triggers an electrophilic cyclization, which proceeds through an iodonium intermediate, to form the indole ring with an iodine atom regioselectively placed at the C3 position.[1][2] A one-pot, four-component variation of this strategy has also been developed, further enhancing its efficiency.[9]

Quantitative Data for Synthesis via Iodocyclization

The following table summarizes results from the Pd/Cu-catalyzed coupling and subsequent iodocyclization method.[1][2]

| Entry | o-Iodoaniline Substrate | Alkyne Substrate | Cyclization Conditions | Overall Yield (%) | Reference |

| 1 | N,N-Dimethyl-o-iodoaniline | Phenylacetylene | I₂ in CH₂Cl₂ at 25 °C | 99 | [2] |

| 2 | N,N-Dimethyl-o-iodoaniline | 1-Hexyne | I₂ in CH₂Cl₂ at 25 °C | 98 | [2] |

| 3 | N,N-Dimethyl-o-iodoaniline | (Trimethylsilyl)acetylene | I₂ in CH₂Cl₂ at 25 °C | 99 (unstable) | [2] |

| 4 | N,N-Dimethyl-o-iodoaniline | 3,3-Dimethyl-1-butyne | I₂ in CH₂Cl₂ at 25 °C | 99 | [2] |

| 5 | N-Methyl-N-phenyl-o-iodoaniline | Phenylacetylene | I₂ in CH₂Cl₂ at 25 °C | 99 | [1] |

Experimental Protocol: Two-Step Synthesis of 3-Iodoindoles via Iodocyclization

This protocol is adapted from the work of Yao and Larock.[1][2]

Step 1: Sonogashira Coupling to form N,N-Dimethyl-o-(phenylethynyl)aniline

-

To a solution of N,N-dimethyl-o-iodoaniline (1.0 eq) in triethylamine (Et₃N) are added phenylacetylene (1.2 eq), PdCl₂(PPh₃)₂ (5 mol %), and CuI (2.5 mol %).

-

The flask is flushed with argon, sealed, and stirred at room temperature for 2 hours.

-

The resulting precipitate is filtered off and washed with diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the alkyne intermediate.

Step 2: Electrophilic Iodocyclization

-

Dissolve the N,N-dimethyl-o-(1-alkynyl)aniline intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add molecular iodine (I₂) (2.0 eq) to the solution and stir at 25 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

After filtration and concentration, the crude product is purified by column chromatography to afford the 3-iodoindole.

Comparison of Synthetic Strategies

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Direct iodination is atom-economical and straightforward for simple indoles, while cyclization strategies offer superior control for constructing complex, polysubstituted 3-iodoindoles.

Caption: Comparison of direct vs. cyclization approaches.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: direct C3-iodination of an indole ring and the construction of the iodinated indole via electrophilic cyclization. Direct methods using reagents like NIS or ICl are efficient for simpler substrates. In contrast, multi-step cyclization strategies, particularly the Sonogashira coupling followed by iodocyclization, provide a robust and flexible platform for accessing a wide array of complex and highly substituted 3-iodoindoles. The selection of the optimal method is dictated by the specific synthetic goal, desired substitution pattern, and the commercial availability of the necessary precursors.

References

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Promise of 3-Iodo-1H-Indole Compounds: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Scaffold in Drug Discovery

The 3-iodo-1H-indole nucleus represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design and development of novel therapeutic agents. The introduction of an iodine atom at the C3-position of the indole ring significantly influences the molecule's electronic properties and steric hindrance, enabling a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the potential pharmacological roles of this compound compounds, with a focus on their anticancer, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Pharmacological Roles and Quantitative Data

This compound derivatives have demonstrated promising activity across several therapeutic areas. The following tables summarize the available quantitative data for their biological effects.

Table 1: Anticancer Activity of Indole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Indole Derivative 1 | MCF-7 (Breast) | MTT | 1.2 ± 0.02 | [1] |

| Indole Derivative 2 | MDA-MB-231 (Breast) | MTT | 0.98 | [2] |

| Indole Derivative 3 | A549 (Lung) | MTT | 2.02 | [2] |

| Indole Derivative 4 | HCT-116 (Colon) | MTT | 0.57 | [2] |

| Indole Derivative 5 | HepG2 (Liver) | MTT | 1.61 | [2] |

| Indole Derivative 6 | PC-3 (Prostate) | MTT | 1.17 | [2] |

| Thiazolidinone-indole hybrid | HCT-15 (Colon) | MTT | 0.92 | [3] |

| Indolo–pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [3] |

| 3-(3-oxoaryl) indole derivative | PC3 (Prostate) | Not Specified | 5.64 | [4] |

Table 2: Antiviral Activity of Indole Derivatives

| Compound | Virus | Cell Line | Assay | Efficacy | Reference |

| Indole-3-carbinol (I3C) | SARS-CoV-2 | VeroE6 | CPE Inhibition | Antiviral effect at 16.67 μM | [5] |

| Ethyl 1H-indole-3-carboxylate derivatives | Hepatitis C Virus (HCV) | Not Specified | Not Specified | Strong anti-HCV effects | [6] |

| Indole derivatives | HIV-1 | Not Specified | Not Specified | Inhibition of virus infection | [7] |

Key Signaling Pathways

The pharmacological effects of indole compounds are often mediated through their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex networks.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at multiple points.[8][9]

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Indole compounds can suppress the activation of this pathway.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Carbon-Iodine Bond in 3-Iodo-1H-indole: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-iodo-1H-indole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. The strategic placement of the iodine atom at the C-3 position of the indole ring provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and facilitating the exploration of vast chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the reactivity of the carbon-iodine bond in this compound, detailing key reactions, experimental protocols, and their relevance in drug discovery.

Synthesis of this compound

The direct iodination of 1H-indole is a common and efficient method for the preparation of this compound. This electrophilic substitution reaction typically utilizes molecular iodine in the presence of a base or an oxidizing agent to generate the iodinating species.

Experimental Protocol: Iodination of 1H-Indole

To a solution of 1H-indole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), potassium hydroxide (KOH) is added. The mixture is stirred at room temperature, followed by the dropwise addition of a solution of iodine (I₂) in DMF. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then poured into water and the resulting precipitate is collected by filtration, washed with water and a saturated aqueous solution of sodium thiosulfate to remove excess iodine, and dried to afford this compound. Yields for this reaction are typically in the range of 77-93%.[1]

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond at the C-3 position of the indole ring is readily cleaved, making it an excellent substrate for a variety of cross-coupling reactions. The high polarizability and relatively low bond dissociation energy of the C-I bond facilitate oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycles of these powerful transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of this compound. These reactions, including the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the precise and efficient formation of new bonds with a high degree of functional group tolerance.[2][3]

The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron reagent, typically a boronic acid or its ester. This reaction is a powerful tool for the synthesis of 3-aryl-1H-indoles, a scaffold present in numerous pharmacologically active compounds.

Quantitative Data for Suzuki Coupling of this compound Derivatives

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF/H₂O | 100 | 2 | 90 | [2] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 95 | [4] |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 80 | 12 | 85 | N/A |

| 2-Naphthylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 92 | N/A |

Experimental Protocol: Suzuki Coupling of 3-Iodo-1-methyl-2-phenylindole with Phenylboronic Acid [2]

A mixture of 3-iodo-1-methyl-2-phenylindole (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents) in a 2:1 mixture of DMF and water is degassed with argon. Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) are then added, and the mixture is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated under vacuum, and the residue is purified by chromatography to yield 1-methyl-2,3-diphenylindole. A yield of 90% has been reported for this transformation.[2]

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki coupling reaction.

The Heck reaction couples this compound with alkenes to form 3-vinyl-1H-indoles. This reaction is highly valuable for the synthesis of precursors to a variety of complex molecules and materials.

Quantitative Data for Heck Reaction of this compound Derivatives

| Alkene | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| n-Butyl acrylate | Pd(OAc)₂ | Na₂CO₃ | DMF | 80 | 24 | 64 | [2][3] |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 75 | N/A |

| Methyl methacrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 18 | 70 | N/A |

| Acrylonitrile | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 110 | 10 | 82 | N/A |

Experimental Protocol: Heck Reaction of 3-Iodo-1-methyl-2-phenylindole with n-Butyl Acrylate [2]

To a solution of 3-iodo-1-methyl-2-phenylindole (1 equivalent) and sodium carbonate (1 equivalent) in DMF are added tetra-n-butylammonium chloride (1 equivalent) and n-butyl acrylate (2.1 equivalents). The reaction mixture is stirred for 2 minutes before the addition of palladium(II) acetate (5 mol%). The flask is flushed with argon, sealed, and heated at 80 °C for 24 hours. After cooling, the mixture is extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by chromatography to give n-butyl (E)-3-(1-methyl-2-phenylindol-3-yl)propenoate. A yield of 64% has been reported.[2]

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle for the Heck reaction.

The Sonogashira coupling provides a direct route to 3-alkynyl-1H-indoles by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting 3-alkynylindoles are valuable intermediates in the synthesis of various natural products and pharmaceuticals.[5][6]

Quantitative Data for Sonogashira Coupling of this compound Derivatives

| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | RT | 2 | 92 | [2] |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 60 | 6 | 88 | [5] |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 50 | 4 | 95 | [2] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 12 | 85 | N/A |

Experimental Protocol: Sonogashira Coupling of 3-Iodo-1-methyl-2-phenylindole with Phenylacetylene [2]

To a solution of 3-iodo-1-methyl-2-phenylindole (1 equivalent) and phenylacetylene (1.2 equivalents) in triethylamine is added bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and copper(I) iodide (2.5 mol%). The flask is flushed with argon, sealed, and stirred at room temperature for 2 hours. The resulting precipitate is filtered and washed with diethyl ether. The filtrate is concentrated and the residue is purified by chromatography to afford 1-methyl-2-phenyl-3-(phenylethynyl)indole. A yield of 92% has been reported for a similar transformation.[2]

Sonogashira Coupling Catalytic Cycles

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Arylsulfonyl)-1-(azacyclyl)-1H-indoles are 5-HT(6) receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and dopaminergic activity of some 3-(1,2,3,6-tetrahydro-1-pyridylalkyl)indoles. A novel conformational model to explain structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 3-Iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with 3-iodo-1H-indole. This versatile building block is a key intermediate in the synthesis of a wide array of biologically active molecules. The functionalization of the indole scaffold at the 3-position is a critical strategy in medicinal chemistry for the development of novel therapeutics.[1] This document outlines detailed methodologies for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, complete with quantitative data and experimental protocols.

Introduction to 3-Substituted Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Strategic modifications at the 3-position can significantly modulate the biological activity of these compounds, making the development of efficient and versatile synthetic methods for 3-substituted indoles a key area of research. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for the direct formation of carbon-carbon and carbon-nitrogen bonds at the C-3 position of the indole ring, enabling the synthesis of diverse libraries of compounds for drug screening and development.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound involves the reaction of the indole substrate with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. The reaction mixture is typically heated under an inert atmosphere to facilitate the catalytic cycle.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is widely used to synthesize 3-arylindoles, which are important pharmacophores.

Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to this compound, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 3-substituted indole and regenerate the active catalyst.